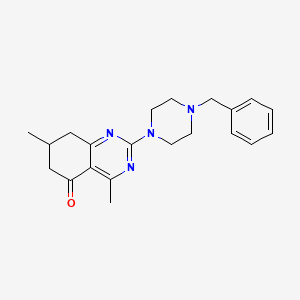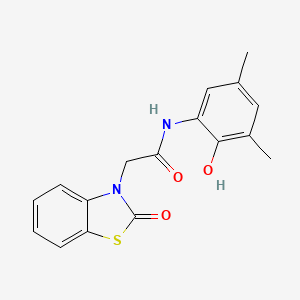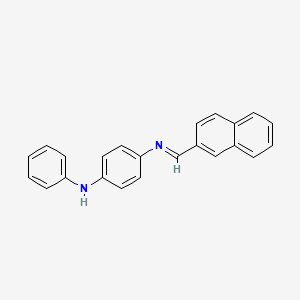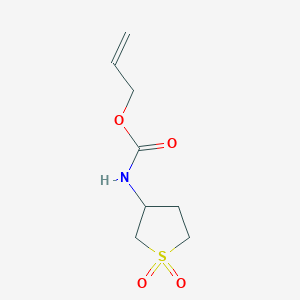![molecular formula C25H32N4O4 B11566770 N'~1~-[(E)-(3-methoxyphenyl)methylidene]-N'~9~-[(Z)-(3-methoxyphenyl)methylidene]nonanedihydrazide](/img/structure/B11566770.png)
N'~1~-[(E)-(3-methoxyphenyl)methylidene]-N'~9~-[(Z)-(3-methoxyphenyl)methylidene]nonanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-N’9-[(Z)-(3-METHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are a class of compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of methoxyphenyl groups and a nonanedihydrazide backbone, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’1-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-N’9-[(Z)-(3-METHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
N’1-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-N’9-[(Z)-(3-METHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxyphenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
N’1-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-N’9-[(Z)-(3-METHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N’1-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-N’9-[(Z)-(3-METHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it can selectively inhibit cyclooxygenase-2 (COX-2) expression, providing anti-inflammatory effects while sparing gastric tissues . The compound forms hydrogen bonds with key amino acids in the active site of COX-2, similar to the mechanism of action of indomethacin .
Comparación Con Compuestos Similares
Similar Compounds
- N’1-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’1-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- 2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)-N’[(E)-(SUBSTITUTED PHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
N’1-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-N’9-[(Z)-(3-METHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is unique due to its specific methoxyphenyl groups and nonanedihydrazide backbone, which confer distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its selective inhibition of COX-2 make it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C25H32N4O4 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
N-[(E)-(3-methoxyphenyl)methylideneamino]-N'-[(Z)-(3-methoxyphenyl)methylideneamino]nonanediamide |
InChI |
InChI=1S/C25H32N4O4/c1-32-22-12-8-10-20(16-22)18-26-28-24(30)14-6-4-3-5-7-15-25(31)29-27-19-21-11-9-13-23(17-21)33-2/h8-13,16-19H,3-7,14-15H2,1-2H3,(H,28,30)(H,29,31)/b26-18-,27-19+ |
Clave InChI |
FKEHJNBFDZVDBE-SZNZDIFOSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C\C2=CC(=CC=C2)OC |
SMILES canónico |
COC1=CC=CC(=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol](/img/structure/B11566690.png)

![2-(Thiophen-2-yl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11566695.png)
![6-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566703.png)

![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11566711.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566720.png)
![2-{3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B11566727.png)
![N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566730.png)
![Tricyclo[3.3.1.1(3,7)]decane-1-acetamide, N-(2-methyl-4-oxazolo[4,5-b]pyridin-2-ylphenyl)-](/img/structure/B11566731.png)
![N-(4-chlorophenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566732.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11566737.png)

